molecular formula C6H7BrO B2612263 (1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one CAS No. 2580090-65-7

(1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one

Cat. No.: B2612263
CAS No.: 2580090-65-7
M. Wt: 175.025
InChI Key: CFAHXWMVXOMVBT-RVJQKOHUSA-N
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Description

(1S,2R,5S)-2-Bromobicyclo[310]hexan-3-one is a bicyclic organic compound characterized by a bromine atom attached to a bicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one typically involves the bromination of bicyclo[3.1.0]hexan-3-one. One common method includes the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently leads to the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (S-).

    Reduction Reactions: The compound can be reduced to the corresponding bicyclo[3.1.0]hexan-3-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of bicyclo[3.1.0]hexan-3-one derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Formation of bicyclo[3.1.0]hexan-3-ol or other substituted derivatives.

    Reduction: Formation of bicyclo[3.1.0]hexan-3-ol.

    Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

(1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one involves its interaction with molecular targets through its bromine atom and bicyclic structure. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    Bicyclo[3.1.0]hexan-3-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    (1R,2S,5R)-2-Chlorobicyclo[3.1.0]hexan-3-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Bicyclo[3.1.0]hexane: The parent hydrocarbon without any functional groups, significantly less reactive.

Uniqueness: (1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its bicyclic structure also contributes to its stability and versatility in various applications.

Properties

IUPAC Name

(1S,2R,5S)-2-bromobicyclo[3.1.0]hexan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c7-6-4-1-3(4)2-5(6)8/h3-4,6H,1-2H2/t3-,4-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAHXWMVXOMVBT-RVJQKOHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(C(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@H](C(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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